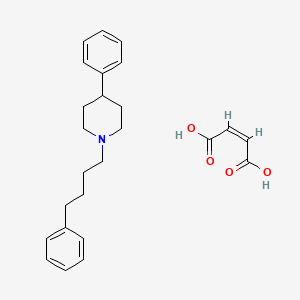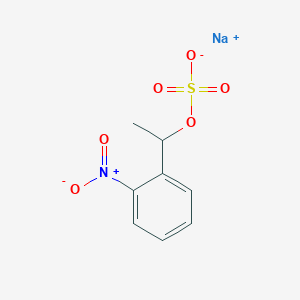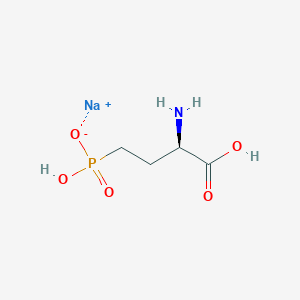
Dipeptidylpeptidase-IV-Inhibitor III
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[[[(1-HYDROXYMETHYL)CYCLOPENTYL]AMINO]ACETYL]-2,5-CIS-PYRROLIDINEDICARBONITRILE HYDROCHLORIDE is a complex organic compound with the molecular formula C14H20N4O2.HCl and a molecular weight of 312.79. This compound is known for its unique structure, which includes a cyclopentyl group, a pyrrolidine ring, and two nitrile groups. It is used in various scientific research applications due to its distinctive chemical properties.
Wissenschaftliche Forschungsanwendungen
1-[[[(1-HYDROXYMETHYL)CYCLOPENTYL]AMINO]ACETYL]-2,5-CIS-PYRROLIDINEDICARBONITRILE HYDROCHLORIDE is utilized in various scientific research fields:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
Dipeptidylpeptidase IV Inhibitor III, also known as PD118635 or DPPI 1c hydrochloride, primarily targets the enzyme Dipeptidyl Peptidase-4 (DPP-4) . DPP-4 is a widely expressed enzyme that exerts catalytic activity, cleaving proteins containing a position 2 alanine or proline .
Mode of Action
Dipeptidylpeptidase IV Inhibitor III acts by inhibiting the DPP-4 enzyme . This inhibition prevents the degradation of incretins such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP) . The inhibition of DPP-4 leads to an increase in the levels of these incretins .
Biochemical Pathways
The inhibition of DPP-4 affects several biochemical pathways. The primary pathway involves the enhancement of glucose-dependent insulin secretion . By preventing the degradation of incretins like GLP-1 and GIP, DPP-4 inhibitors increase their levels, leading to enhanced insulin secretion in a glucose-dependent manner . This results in improved glycemic control .
Pharmacokinetics
Dpp-4 inhibitors generally have high aqueous solubility . They are orally active and have been shown to be efficacious and well-tolerated
Result of Action
The primary result of the action of Dipeptidylpeptidase IV Inhibitor III is the improvement of glucose tolerance . By inhibiting DPP-4 and thereby increasing incretin levels, it enhances glucose-dependent insulin secretion, leading to better control of blood glucose levels . This makes DPP-4 inhibitors useful in the management of type 2 diabetes .
Action Environment
Factors such as diet and lifestyle can influence the risk and management of conditions like type 2 diabetes, which dpp-4 inhibitors are used to treat
Biochemische Analyse
Biochemical Properties
DPPI 1c hydrochloride functions primarily as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme that plays a crucial role in glucose metabolism. By inhibiting DPP-IV, DPPI 1c hydrochloride increases the levels of incretin hormones such as glucagon-like peptide-1 (GLP-1), which in turn enhances insulin secretion and improves glucose tolerance . The compound exhibits high selectivity for DPP-IV over other enzymes with DPP-like activity, making it a valuable tool in biochemical research .
Cellular Effects
DPPI 1c hydrochloride has been shown to influence various cellular processes, particularly those related to glucose metabolism. In diabetic mice, the compound increases plasma GLP-1 levels and improves glucose tolerance following an oral glucose challenge . Additionally, DPPI 1c hydrochloride decreases plasma DPP-IV activity by approximately 50%, further enhancing its therapeutic potential . The compound’s effects on cell signaling pathways, gene expression, and cellular metabolism are primarily mediated through its inhibition of DPP-IV and subsequent increase in GLP-1 levels .
Molecular Mechanism
At the molecular level, DPPI 1c hydrochloride exerts its effects by binding to the active site of DPP-IV, thereby inhibiting its enzymatic activity . This inhibition prevents the degradation of incretin hormones such as GLP-1, leading to increased levels of these hormones in the bloodstream . The elevated GLP-1 levels enhance insulin secretion, inhibit glucagon release, and improve glucose homeostasis . The compound’s selectivity for DPP-IV over other enzymes is attributed to its unique chemical structure, which allows for specific binding interactions with the enzyme’s active site .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of DPPI 1c hydrochloride have been observed to change over time. The compound is stable under desiccated conditions at room temperature and has a shelf life of up to four years . In in vitro and in vivo studies, DPPI 1c hydrochloride has demonstrated sustained inhibition of DPP-IV activity and prolonged elevation of GLP-1 levels . Long-term exposure to the compound has been associated with improved glucose tolerance and enhanced insulin secretion in diabetic animal models .
Dosage Effects in Animal Models
The effects of DPPI 1c hydrochloride vary with different dosages in animal models. In diabetic mice, doses ranging from 0.3 to 5 mg/kg have been shown to decrease plasma glucose levels by 46 to 67% following an oral glucose challenge . Higher doses of the compound have been associated with increased plasma GLP-1 levels and improved glucose tolerance . Excessive dosages may lead to adverse effects, including hypoglycemia and potential toxicity .
Metabolic Pathways
DPPI 1c hydrochloride is involved in metabolic pathways related to glucose homeostasis. By inhibiting DPP-IV, the compound prevents the degradation of incretin hormones such as GLP-1, thereby enhancing their biological activity . This inhibition leads to increased insulin secretion, improved glucose tolerance, and better overall metabolic control . The compound’s interactions with enzymes and cofactors involved in these pathways are crucial for its therapeutic effects .
Transport and Distribution
Within cells and tissues, DPPI 1c hydrochloride is transported and distributed through various mechanisms. The compound’s solubility in water and DMSO facilitates its uptake and distribution in biological systems . Once inside the cells, DPPI 1c hydrochloride interacts with DPP-IV and other biomolecules, leading to its accumulation in specific tissues . The compound’s distribution is influenced by its binding to transporters and binding proteins, which play a role in its localization and activity .
Subcellular Localization
DPPI 1c hydrochloride’s subcellular localization is primarily determined by its interactions with DPP-IV and other cellular components. The compound’s binding to DPP-IV directs it to specific subcellular compartments where the enzyme is active . Additionally, post-translational modifications and targeting signals may influence the compound’s localization within cells . These factors are critical for the compound’s activity and function in inhibiting DPP-IV and modulating glucose metabolism .
Vorbereitungsmethoden
The synthesis of 1-[[[(1-HYDROXYMETHYL)CYCLOPENTYL]AMINO]ACETYL]-2,5-CIS-PYRROLIDINEDICARBONITRILE HYDROCHLORIDE involves multiple steps. The synthetic route typically starts with the preparation of the cyclopentyl group, followed by the introduction of the amino and acetyl groups. The pyrrolidine ring is then formed, and the nitrile groups are added. The final step involves the formation of the hydrochloride salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-[[[(1-HYDROXYMETHYL)CYCLOPENTYL]AMINO]ACETYL]-2,5-CIS-PYRROLIDINEDICARBONITRILE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitrile groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxymethyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
1-[[[(1-HYDROXYMETHYL)CYCLOPENTYL]AMINO]ACETYL]-2,5-CIS-PYRROLIDINEDICARBONITRILE HYDROCHLORIDE can be compared with similar compounds such as:
2-{[1-(hydroxymethyl)cyclopentyl]amino}propanoic acid hydrochloride: This compound shares a similar cyclopentyl group but differs in its overall structure and functional groups.
Cyclopentolate: Another compound with a cyclopentyl group, used primarily in ophthalmology
Eigenschaften
IUPAC Name |
1-[2-[[1-(hydroxymethyl)cyclopentyl]amino]acetyl]pyrrolidine-2,5-dicarbonitrile;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2.ClH/c15-7-11-3-4-12(8-16)18(11)13(20)9-17-14(10-19)5-1-2-6-14;/h11-12,17,19H,1-6,9-10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCWAHDCHQTNBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CO)NCC(=O)N2C(CCC2C#N)C#N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride](/img/structure/B1139076.png)
![[(7S)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide](/img/structure/B1139077.png)
![2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide](/img/structure/B1139078.png)
![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)





